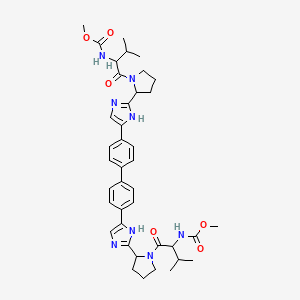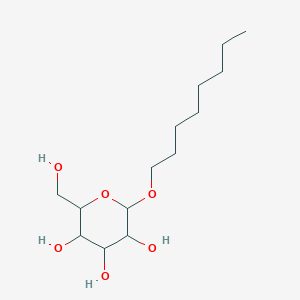
p-Tolyl-aceticaciddimethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Tolyl-aceticaciddimethylamide is an organic compound with the molecular formula C11H15NO. It is derived from p-tolylacetic acid, where the carboxyl group is converted into a dimethylamide group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
p-Tolyl-aceticaciddimethylamide can be synthesized through several methods. One common approach involves the reaction of p-tolylacetic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
Formation of p-Tolylacetyl Chloride:
p-Tolylacetic acid is treated with thionyl chloride to form p-tolylacetyl chloride.C9H9COOH+SOCl2→C9H9COCl+SO2+HCl
The p-tolylacetyl chloride is then reacted with dimethylamine to form this compound.Amidation: C9H9COCl+HN(CH3)2→C9H9CON(CH3)2+HCl
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
p-Tolyl-aceticaciddimethylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-tolylacetic acid or further to p-toluic acid under strong oxidizing conditions.
Reduction: Reduction can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
- p-Tolylacetic acid, p-toluic acid. p-Tolyl-ethylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
p-Tolyl-aceticaciddimethylamide is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound derivatives are explored for their potential biological activities, such as anti-inflammatory and analgesic properties. It can also be used in the design of enzyme inhibitors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mécanisme D'action
The mechanism of action of p-Tolyl-aceticaciddimethylamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamide group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Tolylacetic acid: The parent compound with a carboxyl group instead of a dimethylamide group.
p-Toluic acid: An oxidized form of p-tolylacetic acid.
p-Tolyl-ethylamine: A reduced form of p-Tolyl-aceticaciddimethylamide.
Uniqueness
This compound is unique due to the presence of the dimethylamide group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various chemical processes.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-9-4-6-10(7-5-9)8-11(13)12(2)3/h4-7H,8H2,1-3H3 |
Clé InChI |
BUPWIEJFVYWBHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)








![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)

![6-Bromo-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12097859.png)

